3-chloro-N-(1-ethylpiperidin-4-yl)-6-fluoro-1-benzothiophene-2-carboxamide
Description
3-Chloro-N-(1-ethylpiperidin-4-yl)-6-fluoro-1-benzothiophene-2-carboxamide is a benzothiophene-derived small molecule characterized by a chloro-substituted benzothiophene core, a fluorine atom at the 6-position, and a carboxamide group linked to a 1-ethylpiperidin-4-yl moiety. These compounds are often studied for their antimicrobial, anticancer, or metal-binding properties .
The ethylpiperidinyl group in the carboxamide side chain may enhance solubility and bioavailability compared to bulkier or more lipophilic substituents, as seen in related compounds like 3-chloro-N-(2,6-dimethylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide (logP = 4.92) . The fluorine atom at the 6-position likely contributes to metabolic stability and electronic effects on the aromatic system, a common strategy in drug design .
Properties
IUPAC Name |
3-chloro-N-(1-ethylpiperidin-4-yl)-6-fluoro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2OS/c1-2-20-7-5-11(6-8-20)19-16(21)15-14(17)12-4-3-10(18)9-13(12)22-15/h3-4,9,11H,2,5-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOXXKGBALSIAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-ethylpiperidin-4-yl)-6-fluoro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a halogenation reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate leaving group on the benzothiophene core.
Chlorination: The chlorine atom is introduced through a chlorination reaction, typically using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-ethylpiperidin-4-yl)-6-fluoro-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, nucleophiles, and appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-chloro-N-(1-ethylpiperidin-4-yl)-6-fluoro-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and other medical conditions.
Biological Research: It is used in biological assays to study its effects on various biological pathways and molecular targets.
Chemical Biology: The compound serves as a tool for probing chemical and biological interactions, helping to elucidate mechanisms of action and potential therapeutic targets.
Industrial Applications: It may be used in the development of new materials, catalysts, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-ethylpiperidin-4-yl)-6-fluoro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on logP : The 1-ethylpiperidin-4-yl group in the target compound likely reduces logP compared to aromatic substituents (e.g., 2,6-dimethylphenyl in ), improving aqueous solubility.
Electron-Withdrawing Groups : The 6-fluoro substituent in the target compound may enhance metabolic stability compared to 6-methoxy analogs (e.g., ), which are more susceptible to oxidative demethylation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
